BW 755C

Description

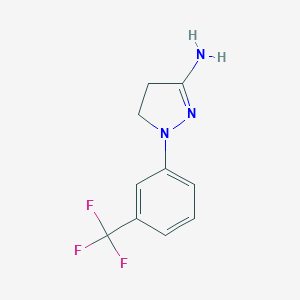

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16/h1-3,6H,4-5H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXGGWXJNQSFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216213 | |

| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66000-40-6 | |

| Record name | 4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66000-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066000406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PYRAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V6JF56BXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of BW 755C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW 755C, with the chemical name 3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline, is a potent anti-inflammatory agent that has been instrumental in elucidating the complex roles of eicosanoids in various physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its core biochemical targets and downstream effects. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's activities.

Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and Lipoxygenase

The primary mechanism of action of this compound is its ability to act as a dual inhibitor of two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).[1][2][3] This dual inhibition is a significant departure from traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which selectively inhibit the COX pathway.[1] By targeting both pathways, this compound effectively blocks the production of a wide spectrum of pro-inflammatory eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[2][4][5]

Signaling Pathway of this compound Action

The following diagram illustrates the central role of this compound in the arachidonic acid signaling cascade.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against COX and LOX enzymes has been quantified in various studies. The following table summarizes the key inhibitory concentration (IC50) values.

| Enzyme Target | IC50 Value | Source |

| 5-Lipoxygenase (5-LO) | 0.75 µM | --INVALID-LINK-- |

| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | --INVALID-LINK-- |

| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | --INVALID-LINK-- |

In Vivo Efficacy: Summary of Preclinical Data

The dual inhibitory action of this compound translates to significant efficacy in a range of preclinical models of inflammation and tissue injury.

| Animal Model | Effect of this compound | Key Findings | Source |

| Carrageenan-Induced Paw Edema (Rat) | Reduction in paw edema | Dose-dependent reduction in paw swelling. | [4] |

| Reduction in inflammatory exudate levels of LTB4, TXB2, and PGE2. | Significant decrease in key pro-inflammatory eicosanoids. | [4] | |

| Spinal Cord Injury (Rat) | Improved neurological recovery | Reduced thromboxane B2 levels in the injured spinal cord. | [1] |

| Myocardial Ischemia-Reperfusion (Pig) | Reduced infarct size | Intravenous administration prior to ischemia significantly decreased the area of infarcted tissue. | [3] |

| Attenuated leukocyte infiltration | Histological analysis showed reduced immune cell infiltration in the at-risk myocardial tissue. | [3] | |

| Smoke Inhalation-Induced Lung Injury (Sheep) | Prevention of pulmonary edema | Prevented the increase in lung lymph flow and wet-to-dry weight ratio. | [6] |

| Improved arterial oxygenation | Prevented the fall in arterial PO2. | [6] |

Detailed Experimental Protocols

To facilitate the replication and extension of key findings, detailed methodologies for seminal experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute inflammation.

Protocol:

-

Animal Model: Male Wistar rats (150-200g) are typically used.

-

Housing: Animals are housed under standard laboratory conditions with free access to food and water.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) or orally (p.o.) at desired doses (e.g., 10-50 mg/kg) 30-60 minutes prior to carrageenan injection.[7][8]

-

Induction of Inflammation: A 1% (w/v) solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the sub-plantar region of the right hind paw of each rat.[7][8]

-

Measurement of Paw Edema: Paw volume is measured immediately before carrageenan injection and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[6][9][10]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Weight-Drop Model of Spinal Cord Injury in Rats

This model is used to create a reproducible contusive injury to the spinal cord.

Protocol:

-

Animal Model: Adult female Sprague-Dawley rats (200-250g) are commonly used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail).

-

Surgical Procedure: A laminectomy is performed at the thoracic level (e.g., T10) to expose the dura mater.

-

Induction of Injury: A standardized weight (e.g., 10 g) is dropped from a specific height (e.g., 12.5 mm or 25 mm) onto the exposed spinal cord using a specialized impactor device.[11][12][13]

-

Drug Administration: this compound is administered (e.g., intravenously) at a specified dose (e.g., 10 mg/kg) shortly after the injury.

-

Post-operative Care: Animals receive post-operative care, including analgesics and manual bladder expression.

-

Functional Assessment: Neurological recovery is assessed over several weeks using a standardized locomotor rating scale (e.g., Basso, Beattie, Bresnahan (BBB) scale).

-

Biochemical Analysis: At the end of the study, spinal cord tissue is collected for the measurement of eicosanoids such as thromboxane B2.

Myocardial Ischemia-Reperfusion in Pigs

This large animal model closely mimics human cardiac pathophysiology.

Protocol:

-

Animal Model: Domestic pigs of either sex (25-35 kg) are used.

-

Anesthesia and Ventilation: Animals are anesthetized and mechanically ventilated.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated.

-

Induction of Ischemia: The LAD is occluded for a defined period (e.g., 60 minutes) using a vascular occluder.

-

Drug Administration: this compound (e.g., 10 mg/kg) is administered intravenously prior to the onset of ischemia.

-

Reperfusion: The occlusion is released, and the myocardium is reperfused for a specified duration (e.g., 4 hours).

-

Infarct Size Determination: At the end of the reperfusion period, the heart is excised. The area at risk is delineated, and the infarct size is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC).[1][14][15][16][17] Viable myocardium stains red, while infarcted tissue remains pale.

-

Data Analysis: Infarct size is expressed as a percentage of the area at risk.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of an anti-inflammatory agent like this compound.

Conclusion

This compound serves as a critical pharmacological tool for investigating the roles of the cyclooxygenase and lipoxygenase pathways in health and disease. Its ability to potently inhibit both arms of the arachidonic acid cascade has provided invaluable insights into the multifaceted contributions of eicosanoids to inflammation, pain, and tissue injury. The detailed protocols and quantitative data presented in this guide are intended to support further research and development in the field of anti-inflammatory therapeutics.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 3. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandins, thromboxanes, and leukotrienes in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple, sensitive and accurate method for rat paw volume measurement and its expediency in preclinical animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 10. A simple technique to measure paw volume in anti-inflammatory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Animals models of spinal cord contusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]

- 16. medschool.vcu.edu [medschool.vcu.edu]

- 17. Histochemical assessment of early myocardial infarction using 2,3,5-triphenyltetrazolium chloride in blood-perfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

BW 755C: A Technical Guide to its Dual Inhibition of 5-Lipoxygenase and Cyclooxygenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW 755C, chemically known as 3-amino-1-[3-(trifluoromethyl)phenyl]-2-pyrazoline, is a well-characterized anti-inflammatory agent that has garnered significant interest in the scientific community for its unique mechanism of action. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the cyclooxygenase (COX) pathway, this compound exhibits a dual inhibitory effect on both the 5-lipoxygenase (5-LOX) and COX enzymes.[1][2] This dual inhibition allows this compound to simultaneously block the production of both prostaglandins and leukotrienes, key mediators of the inflammatory response. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory profile, the experimental protocols used to characterize its activity, and the underlying signaling pathways.

Core Concept: Dual Inhibition of Arachidonic Acid Metabolism

The inflammatory cascade is intricately linked to the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane. Two primary enzymatic pathways, the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, convert arachidonic acid into potent inflammatory mediators. The COX pathway produces prostaglandins and thromboxanes, while the 5-LOX pathway is responsible for the synthesis of leukotrienes. This compound's therapeutic potential stems from its ability to inhibit both of these pathways concurrently.[2][3]

Signaling Pathway of Arachidonic Acid Metabolism and this compound Inhibition

The following diagram illustrates the central role of 5-LOX and COX in the arachidonic acid cascade and the points of inhibition by this compound.

Quantitative Inhibitory Data

The potency of this compound as a dual inhibitor is quantified by its half-maximal inhibitory concentration (IC50) values against 5-LOX and COX enzymes. The following table summarizes the reported IC50 values from various studies. It is important to note that these values can vary depending on the specific experimental conditions, such as the enzyme source and assay methodology.

| Target Enzyme | IC50 Value | Source / Cell Type | Reference |

| 5-Lipoxygenase (5-LOX) | 5 µM | Not Specified | [4] |

| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | Not Specified | [4] |

| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | Not Specified | [4] |

Experimental Protocols

The following sections detail the general methodologies employed in the in vitro and in vivo assessment of this compound's inhibitory activity.

In Vitro Inhibition of Prostaglandin and Leukotriene Synthesis

This protocol outlines a general procedure for determining the effect of this compound on the production of prostaglandins and leukotrienes in a cellular context.

-

Cell Culture and Preparation: Mouse peritoneal macrophages are a commonly used cell type for these assays.[1] Cells are harvested and cultured in an appropriate medium.

-

Stimulation: To induce the production of prostaglandins and leukotrienes, cells are stimulated with an agent such as zymosan.[1]

-

Inhibitor Treatment: The cultured cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period before the addition of the stimulus.

-

Incubation: Following the addition of the stimulus, the cells are incubated for a set time to allow for the synthesis and release of eicosanoids.

-

Extraction and Quantification: The cell supernatants are collected, and the levels of specific prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTC4) are quantified using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[1]

In Vivo Models of Inflammation

In vivo studies are crucial for evaluating the anti-inflammatory efficacy of this compound in a whole-organism context.

This is a widely used model to assess acute inflammation.

-

Animal Model: Typically, rats or mice are used for this model.[5]

-

Induction of Inflammation: A subcutaneous injection of carrageenan into the paw or the implantation of carrageenan-impregnated sponges induces a localized inflammatory response, characterized by edema and leukocyte infiltration.[5]

-

Drug Administration: this compound is administered to the animals, often systemically (e.g., intraperitoneally or orally), at various doses and time points relative to the carrageenan injection.

-

Assessment of Inflammation: The degree of inflammation is quantified by measuring the increase in paw volume (plethysmometry) or by analyzing the inflammatory exudate from the sponges for leukocyte count and eicosanoid concentrations.[5]

Mechanism of Action

While the primary mechanism of this compound is the direct inhibition of 5-LOX and COX enzymes, some studies suggest additional effects. For instance, it has been observed that this compound can be oxidized by mitochondrial cytochrome oxidase, a process that may be linked to its inhibitory action on the generation of active oxygen in phagocytes.[6]

Conclusion

This compound stands out as a valuable research tool and a lead compound in the development of novel anti-inflammatory therapies. Its ability to dually inhibit the 5-LOX and COX pathways offers a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation and eicosanoid biology. Further investigation into the nuanced mechanisms of this compound and the development of analogs with improved potency and selectivity remain active areas of research.

References

- 1. Pharmacological effects of non-steroidal antiinflammatory agents on prostaglandin and leukotriene synthesis in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of BW 755C: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BW 755C, chemically identified as 3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline, is a notable compound in pharmacological research, primarily recognized for its role as a potent dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating data on its mechanism of action, quantitative inhibitory constants, relevant experimental protocols, and known metabolic and toxicological properties. Its ability to simultaneously block the production of both prostaglandins and leukotrienes has made it a valuable tool in studying inflammation and related pathological processes. However, its clinical development has been hampered by significant adverse effects, notably the induction of methemoglobinemia. This document aims to serve as a detailed resource for professionals engaged in inflammation research and drug discovery.

Introduction

This compound is a non-steroidal anti-inflammatory agent that emerged from early research into compounds capable of inhibiting both major pathways of the arachidonic acid cascade. Unlike traditional NSAIDs, which selectively target cyclooxygenase, this compound offers a broader spectrum of action by also inhibiting lipoxygenase enzymes. This dual inhibition prevents the formation of key inflammatory mediators, including prostaglandins, thromboxanes, and leukotrienes, granting it potent anti-inflammatory properties in a variety of preclinical models.[1] This guide synthesizes the available scientific literature to present a detailed pharmacological profile of this compound.

Mechanism of Action: Dual Inhibition of COX and LOX Pathways

The primary mechanism of action of this compound is the simultaneous inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These two enzyme families are critical for the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, into a wide array of bioactive lipids known as eicosanoids.

-

Cyclooxygenase (COX) Inhibition: this compound inhibits both isoforms of cyclooxygenase, COX-1 and COX-2. This action blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2). These molecules are potent mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Inhibition: The compound also effectively inhibits 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes. By blocking 5-LOX, this compound prevents the formation of leukotriene A4 (LTA4), which is subsequently converted to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in bronchoconstriction and vascular permeability.

This dual inhibitory action provides a more comprehensive blockade of the inflammatory cascade compared to selective COX inhibitors.

Pharmacological Data: In Vitro Inhibitory Potency

The inhibitory activity of this compound against COX and LOX enzymes has been quantified in various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Enzyme Target | IC50 Value | Source |

| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | MedchemExpress |

| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | MedchemExpress |

| 5-Lipoxygenase (5-LOX) | 5 µM | MedchemExpress |

Key Experimental Protocols

The anti-inflammatory properties of this compound have been characterized through a range of in vitro and in vivo experimental models.

In Vitro Enzyme Inhibition Assay (General Protocol)

Determining the inhibitory potency of a compound like this compound on COX and LOX enzymes is a critical first step. Below is a generalized workflow for such an assay.

Methodology:

-

Reagent Preparation: Purified enzymes (e.g., ovine COX-1, human recombinant COX-2, or potato 5-LOX) are diluted to a working concentration in an appropriate assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0). The substrate, arachidonic acid, is prepared in a suitable solvent. The test compound, this compound, is dissolved (typically in DMSO) and serially diluted.

-

Assay Setup: In a 96-well microplate, the assay buffer, a heme cofactor (for COX assays), and the enzyme are added to each well.

-

Inhibitor Addition: Various concentrations of this compound, a reference inhibitor, and a vehicle control are added to the designated wells.

-

Pre-incubation: The plate is incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to all wells.

-

Detection: The rate of the reaction is monitored in real-time using a microplate reader. For COX assays, this often involves measuring the oxidation of a chromogenic substrate. For LOX assays, the formation of hydroperoxides can be measured.

-

Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the vehicle control to calculate the percentage of inhibition. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and classical model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Methodology:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized to laboratory conditions for at least one week.

-

Grouping and Administration: Animals are divided into groups: a control group (vehicle), a reference drug group (e.g., indomethacin), and one or more test groups receiving different doses of this compound. The compounds are typically administered orally or intraperitoneally one hour before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage of inhibition of edema by the test and reference compounds is determined by comparing the increase in paw volume in the treated groups to the control group. In studies using this model, this compound has been shown to reduce the concentration of leukotriene B4 (LTB4), thromboxane B2 (TXB2), and prostaglandin E2 (PGE2) in inflammatory exudates and decrease the migration of polymorphonuclear leukocytes.

Pharmacokinetics, Metabolism, and Toxicology

Metabolism

Detailed pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the public literature. However, research indicates that this compound undergoes metabolic transformation. One identified pathway involves its interaction with mitochondrial cytochrome oxidase. Studies have shown that this compound is rapidly oxidized by this enzyme system, a process that may be linked to its pharmacological and toxicological effects.[2]

Toxicology and Limitations

The primary limitation that has hindered the clinical development of this compound is its propensity to induce methemoglobinemia .[3][4][5] Methemoglobin is an oxidized form of hemoglobin (Fe³⁺ instead of Fe²⁺) that is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis.[6]

-

Mechanism of Methemoglobinemia: The pyrazoline structure of this compound is susceptible to oxidation, which can lead to the generation of reactive intermediates that oxidize the ferrous iron in hemoglobin to its ferric state.

-

Clinical Manifestations: Symptoms are proportional to the level of methemoglobin and can range from skin discoloration (cyanosis) at lower levels (10-20%) to more severe effects like headache, dizziness, dyspnea, seizures, and coma at higher concentrations (>50%).[6]

This significant adverse effect has largely precluded its use as a therapeutic agent in humans.

Therapeutic Potential and Future Directions

Despite its toxicological limitations, this compound remains a valuable research tool. Its ability to potently inhibit both the COX and LOX pathways has been instrumental in elucidating the roles of prostaglandins and leukotrienes in various pathophysiological processes, including:

-

Inflammation: Demonstrating the combined importance of both pathways in acute inflammatory responses.[7]

-

Ischemic Injury: Studies in animal models of myocardial and spinal cord ischemia have shown that this compound can reduce tissue damage, suggesting a role for both prostaglandins and leukotrienes in reperfusion injury.[8][9]

-

Thrombosis: this compound has been shown to reduce platelet and neutrophil deposition following arterial injury in animal models.[10]

The challenges faced by this compound highlight a critical consideration in the development of dual COX/LOX inhibitors: the need to balance broad-spectrum anti-inflammatory efficacy with a favorable safety and toxicology profile. Future research in this area will likely focus on developing novel chemical scaffolds that retain the dual inhibitory activity without the liabilities associated with the pyrazoline structure.

Conclusion

This compound is a potent dual inhibitor of cyclooxygenase and lipoxygenase with demonstrated efficacy in a wide range of preclinical models of inflammation and tissue injury. Its unique mechanism of action has provided invaluable insights into the complex roles of eicosanoids in health and disease. While its clinical utility has been prevented by a significant risk of methemoglobinemia, the pharmacological profile of this compound continues to serve as an important benchmark in the ongoing quest for safer and more effective anti-inflammatory therapies.

References

- 1. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methemoglobinemia - Wikipedia [en.wikipedia.org]

- 4. Methemoglobinemia treated with hyperbaric oxygen therapy: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methemoglobinemia - EMCrit Project [emcrit.org]

- 6. Methemoglobinemia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 7. Antiinflammatory agent BW 755 C in ischemic reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of BW755C, a mixed cyclo-oxygenase-lipoxygenase inhibitor, following traumatic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The salvage of ischaemic myocardium by BW755C in anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of eicosanoid production by BW755C does not attenuate sepsis-induced alterations in glucose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Dual Inhibition: An In-depth Technical Guide to the Early Research and Discovery of BW 755C

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of anti-inflammatory drug discovery, the emergence of compounds capable of a dual-pronged attack on the enzymatic pathways of arachidonic acid metabolism marked a significant conceptual advance. BW 755C, chemically identified as 3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline, stands as a pioneering example of such an agent. Its unique ability to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) pathways offered a new paradigm in modulating inflammatory responses. This technical guide delves into the early research and discovery of this compound, providing a detailed overview of its mechanism of action, key experimental findings, and the methodologies that underpinned its initial characterization.

Core Mechanism of Action: Dual Inhibition of Arachidonic Acid Metabolism

The primary mechanism of action of this compound is its ability to inhibit the two major enzymatic pathways in the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. This free arachidonic acid is then available as a substrate for two key enzymes:

-

Cyclooxygenase (COX): This enzyme is responsible for the synthesis of prostaglandins (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX): This enzyme catalyzes the production of leukotrienes (LTs) and other hydroxy fatty acids, which are potent chemoattractants for inflammatory cells and mediators of bronchoconstriction and vascular permeability.

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) of the time, such as indomethacin, which selectively inhibit the COX pathway, this compound was demonstrated to effectively block both COX and LOX activities. This dual inhibition was hypothesized to offer a broader anti-inflammatory profile with a potentially improved side-effect profile, as it would not shunt arachidonic acid metabolism exclusively down the lipoxygenase pathway, a concern with selective COX inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data from early in vitro and in vivo studies on this compound.

| Parameter | Enzyme/System | Value | Reference |

| IC50 | 5-Lipoxygenase (5-LO) | 5 µM | MedchemExpress |

| IC50 | Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | MedchemExpress |

| IC50 | Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | MedchemExpress |

| Ki (inhibition of phenylbutazone oxidation) | Prostaglandin Endoperoxide Synthetase | 16 µM | J Biol Chem 1982 |

| Parameter | Effect | Dosage/Concentration | Species | Reference |

| Platelet Deposition (post-angioplasty) | Reduced mural platelet deposition by over 50% (from 55.4 +/- 12.2 x 106/cm2 to 25.4 +/- 5.3 x 106/cm2) | 10 mg/kg i.v. | Pig | J Pharmacol Exp Ther 1996 |

| Neutrophil Deposition (post-angioplasty) | Decreased 111In neutrophil deposition (from 240.6 +/- 30.4 x 103/cm2 to 114.4 +/- 20.4 x 103/cm2) | 10 mg/kg i.v. | Pig | J Pharmacol Exp Ther 1996 |

| Vasoconstriction (post-angioplasty) | Attenuated angiographic vasoconstrictive response (from 45.4 +/- 2.6% to 29.7 +/- 4.3%) | 10 mg/kg i.v. | Pig | J Pharmacol Exp Ther 1996 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research on this compound are provided below. These protocols reflect the techniques used at the time of the compound's initial characterization.

In Vitro Inhibition of Cyclooxygenase and Lipoxygenase in Leukocytes

This protocol is based on the methods described in early studies comparing the effects of this compound and indomethacin.

1. Preparation of Leukocyte Suspension:

-

Leukocytes were harvested from peritoneal exudates of rabbits or from human peripheral blood.

-

Cells were washed and suspended in a suitable buffer (e.g., phosphate-buffered saline) at a concentration of 107 cells/mL.

2. Incubation with Inhibitors:

-

Aliquots of the leukocyte suspension were pre-incubated with various concentrations of this compound or a comparator drug (e.g., indomethacin) for a defined period (e.g., 10 minutes) at 37°C.

3. Stimulation of Arachidonic Acid Metabolism:

-

Arachidonic acid (e.g., 1-14C-arachidonic acid for radiometric detection) was added to the cell suspension to initiate metabolism.

-

The reaction was allowed to proceed for a specific time (e.g., 5-10 minutes) at 37°C.

4. Extraction of Metabolites:

-

The reaction was terminated by acidification (e.g., with citric acid to pH 3.5).

-

Arachidonic acid metabolites were extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or ethyl acetate).

5. Separation and Quantification of Metabolites:

-

The organic extract was evaporated to dryness and the residue was redissolved in a small volume of solvent.

-

The metabolites were separated using thin-layer chromatography (TLC) on silica gel plates with a suitable solvent system.

-

The radioactive zones corresponding to prostaglandins (e.g., PGE2, PGF2α), thromboxane B2 (the stable metabolite of TXA2), and lipoxygenase products (e.g., 5-HETE) were identified by comparison with authentic standards.

-

The radioactivity in each zone was quantified using a radiochromatogram scanner or by scraping the silica gel and performing liquid scintillation counting.

6. Data Analysis:

-

The percentage inhibition of the formation of each metabolite was calculated for each concentration of the inhibitor.

-

IC50 values (the concentration of inhibitor required to reduce the formation of a specific metabolite by 50%) were determined from the concentration-response curves.

Visualizations

Signaling Pathway of Arachidonic Acid Metabolism and Inhibition by this compound

Caption: Arachidonic acid cascade and the dual inhibitory action of this compound.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Conclusion

The early research and discovery of this compound represented a pivotal moment in the development of anti-inflammatory therapeutics. By demonstrating the feasibility and potential benefits of dual cyclooxygenase and lipoxygenase inhibition, the work on this compound opened up new avenues for research and drug development. The experimental protocols and quantitative data from these initial studies, as outlined in this guide, provided the foundational knowledge for a generation of research into more complex modulators of the inflammatory response. While this compound itself did not ultimately become a widespread clinical therapeutic, its legacy lies in the scientific principles it helped to establish and the subsequent quest for novel anti-inflammatory agents with multifaceted mechanisms of action.

An In-Depth Technical Guide to the Chemical Properties and Structure of BW 755C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of BW 755C, a well-characterized dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of inflammation and eicosanoid signaling.

Chemical Properties and Structure

This compound, formally known as 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, is a small molecule with the chemical formula C₁₀H₁₀F₃N₃.[1] Its structure features a pyrazoline ring attached to a trifluoromethylphenyl group. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | [1] |

| Synonyms | 3-amino-1-(m-trifluoromethyl-phenyl)-2-pyrazoline | [2][3][4] |

| CAS Number | 66000-40-6 | [1] |

| Molecular Formula | C₁₀H₁₀F₃N₃ | [1] |

| Molecular Weight | 229.2 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 25 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

| λmax | 286 nm | [1] |

Mechanism of Action: Dual Inhibition of COX and LOX Pathways

This compound exerts its anti-inflammatory effects by inhibiting two key enzyme families in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).[2][3][4][5][6] This dual inhibition is significant because it blocks the production of both prostaglandins and leukotrienes, two major classes of pro-inflammatory mediators.

The arachidonic acid cascade is a metabolic pathway that produces eicosanoids, which are lipid signaling molecules involved in inflammation, immunity, and other physiological processes. As depicted in the signaling pathway diagram below, arachidonic acid is released from the cell membrane and can be metabolized by either the COX or LOX pathways.

-

Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, leads to the production of prostaglandins and thromboxanes. Prostaglandins are involved in pain, fever, and inflammation, while thromboxanes play a role in platelet aggregation and vasoconstriction.

-

Lipoxygenase (LOX) Pathway: This pathway, primarily through 5-lipoxygenase (5-LOX), leads to the synthesis of leukotrienes. Leukotrienes are potent chemoattractants for inflammatory cells and are involved in bronchoconstriction and increased vascular permeability.

By inhibiting both COX and 5-LOX, this compound effectively reduces the levels of a broad spectrum of pro-inflammatory eicosanoids.[7]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against COX and 5-LOX enzymes has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy. The following table summarizes reported IC50 values for this compound.

| Enzyme Target | IC50 Value | Reference |

| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | [1][8] |

| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | [1][8] |

| 5-Lipoxygenase (5-LOX) | 0.75 µM | [1] |

| 5-Lipoxygenase (5-LO) | 5 µM | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are crucial for reproducible research. While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a general approach for the synthesis of similar 3-amino-1-phenyl-2-pyrazoline compounds involves the reaction of a substituted phenylhydrazine with acrylonitrile in the presence of a base.

For the biological evaluation of this compound, standardized in vitro assays are commonly employed to determine its inhibitory activity against COX and LOX enzymes. A generalized workflow for such an assay is presented below.

Representative In Vitro COX/LOX Inhibition Assay Protocol

The following is a representative protocol for determining the IC50 value of this compound, based on common methodologies. Specific concentrations and incubation times may need to be optimized depending on the enzyme source and assay format.

Materials:

-

This compound

-

Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) or 5-Lipoxygenase (5-LOX) enzyme

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Detection reagents (specific to the chosen method, e.g., colorimetric or fluorometric probe)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations.

-

Prepare the enzyme and arachidonic acid solutions in assay buffer at the desired concentrations.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the serially diluted this compound solutions or vehicle (DMSO) to the appropriate wells.

-

Add the enzyme solution to all wells except for the blank controls.

-

-

Pre-incubation:

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Incubate the plate at the same temperature for a defined period (e.g., 5-10 minutes) to allow for product formation.

-

-

Reaction Termination and Detection:

-

Stop the reaction using an appropriate method (e.g., addition of a stopping reagent or by changing the pH).

-

Measure the amount of product formed using a suitable detection method (e.g., absorbance or fluorescence measurement with a microplate reader).

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

In Vivo Studies and Pharmacological Effects

This compound has been evaluated in various in vivo models to assess its anti-inflammatory and other pharmacological effects. For instance, studies in pigs with angioplasty-induced injury demonstrated that intravenous administration of this compound (10 mg/kg) significantly reduced mural platelet and neutrophil deposition.[2] In a model of acrolein smoke-induced lung injury in sheep, pretreatment with this compound prevented the fall in arterial PO2 and the rise in lung lymph flow.[9] Furthermore, in a canine model of hypoxic vasoconstriction, this compound was shown to enhance this physiological response.[5] These studies highlight the potential therapeutic applications of dual COX/LOX inhibitors in various inflammatory and cardiovascular conditions.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the cyclooxygenase and lipoxygenase pathways in health and disease. Its well-defined chemical structure and dual inhibitory mechanism of action make it a benchmark compound for the development of novel anti-inflammatory drugs. This technical guide provides a foundational understanding of the key chemical and biological properties of this compound to support further research and development in this area.

References

- 1. caymanchem.com [caymanchem.com]

- 2. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of BW755C, a potent inhibitor of lipoxygenase and cyclo-oxygenase, with mitochondrial cytochrome oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipoxygenase and cyclooxygenase blockade by this compound enhances pulmonary hypoxic vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cyclooxygenase and lipoxygenase inhibition by BW-755C reduces acrolein smoke-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Inhibitory Role of BW 755C in the Arachidonic Acid Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW 755C (3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline) is a well-characterized pharmacological agent that plays a significant role in the modulation of the arachidonic acid cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and detailed experimental protocols for its study.

Mechanism of Action: Dual Inhibition of COX and LOX Pathways

Arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins (PGs) and thromboxanes (TXs), and the lipoxygenase (LOX) pathway, which generates leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs). These eicosanoids are potent lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, hemostasis, and immunity.

This compound is distinguished by its ability to inhibit both COX and LOX enzymes, making it a dual inhibitor.[1][2] This dual inhibition is a key feature that differentiates it from non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which selectively inhibit the COX pathway.[2] By targeting both arms of the arachidonic acid cascade, this compound can comprehensively suppress the production of a broad spectrum of pro-inflammatory eicosanoids.

The Arachidonic Acid Cascade and this compound's Points of Intervention

The following diagram illustrates the arachidonic acid cascade and the inhibitory actions of this compound.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against various COX and LOX isoforms has been quantified in numerous studies. The following tables summarize the reported 50% inhibitory concentration (IC50) values. It is important to note that these values can vary depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay method.

| Enzyme Target | IC50 Value | Source / Cell Type | Reference |

| 5-Lipoxygenase (5-LO) | 5 µM | Not specified | [3] |

| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | Not specified | [3] |

| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | Not specified | [3] |

Note: Conversion of µg/mL to µM requires the molecular weight of this compound (229.2 g/mol ).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Enzyme Inhibition Assays

1. Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes by measuring the production of prostaglandin E2 (PGE2).

References

- 1. The inhibitory effects of this compound on arachidonic acid metabolism in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Unraveling the Anti-Inflammatory Potential of BW 755C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW 755C, chemically known as 3-amino-1-(m-(trifluoromethyl)phenyl)-2-pyrazoline, is a potent anti-inflammatory agent that has garnered significant interest in preclinical research. Its unique mechanism of action, targeting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism, distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit the COX pathway. This dual inhibition allows this compound to suppress the synthesis of a broader range of pro-inflammatory mediators, including prostaglandins and leukotrienes, making it a valuable tool for investigating inflammatory processes and a potential candidate for therapeutic development. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualization of the signaling pathways it modulates.

Core Mechanism of Action: Dual Inhibition of COX and LOX

The anti-inflammatory effects of this compound stem from its ability to inhibit two key enzyme families involved in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LO). Arachidonic acid, a polyunsaturated fatty acid released from cell membranes in response to inflammatory stimuli, is metabolized by these enzymes to produce a variety of potent lipid mediators known as eicosanoids.

-

Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins (PGs) and thromboxanes (TXs). Prostaglandins, such as PGE2 and PGD2, are key mediators of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever. Thromboxanes, like TXA2, are potent vasoconstrictors and promoters of platelet aggregation.

-

Lipoxygenase (LOX) Pathway: 5-Lipoxygenase (5-LO) initiates the conversion of arachidonic acid into leukotrienes (LTs). Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils, while the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent bronchoconstrictors and increase vascular permeability.

By inhibiting both COX and 5-LO, this compound effectively reduces the production of this wide array of pro-inflammatory eicosanoids, leading to a broad-spectrum anti-inflammatory effect. This dual action is a key advantage over selective COX inhibitors, which can sometimes lead to an increase in the production of pro-inflammatory leukotrienes by shunting arachidonic acid metabolism towards the LOX pathway.

Quantitative Data on the Inhibitory Effects of this compound

The following tables summarize the quantitative data from various studies on the inhibitory potency and in vivo effects of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Enzyme Target | IC50 Value | Source |

| 5-Lipoxygenase (5-LO) | 5 µM | [1] |

| Cyclooxygenase-1 (COX-1) | 0.65 µg/mL | [1] |

| Cyclooxygenase-2 (COX-2) | 1.2 µg/mL | [1] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Parameter Measured | This compound Dose | Effect | Source |

| Acrolein smoke-induced lung injury in sheep | Arterial PO2 | Not specified | Prevented the fall | [2] |

| Lung lymph flow | Not specified | Prevented the rise | [2] | |

| Wet-to-dry weight ratio | Not specified | Prevented the rise | [2] | |

| Polyester sponge implantation in rats | Time to sponge rejection | Not specified | Prolonged from a mean of 12 to 22 days | [3][4] |

| Total leukocyte numbers in exudates | Not specified | Reduction | [3][4] | |

| Carrageenan-impregnated sponge implantation in rats | Leukotriene B4 (LTB4) in exudate | Dose-related | Reduced concentration | [5] |

| Thromboxane B2 (TXB2) in exudate | Dose-related | Reduced concentration | [5] | |

| Prostaglandin E2 (PGE2) in exudate | Dose-related | Reduced concentration | [5] | |

| Polymorphonuclear leukocyte (PMN) migration | Dose-related | Decreased | [5] | |

| Myocardial ischemia in pigs | Infarct size | 10 mg/kg i.v. before ischemia + 5 mg/kg after 4h reperfusion | Reduced from 72% to 50.9% of the risk region | [6] |

| Angioplasty injury in pigs | Mural platelet deposition | 10 mg/kg i.v. | Reduced by more than 50% | [7] |

| 111In neutrophil deposition | 10 mg/kg i.v. | Decreased from 240.6 x 10³/cm² to 114.4 x 10³/cm² | [7] | |

| Vasoconstrictive response | 10 mg/kg i.v. | Attenuated from 45.4% to 29.7% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.

Materials:

-

This compound

-

Carrageenan (lambda, type IV)

-

Sterile 0.9% saline

-

Plethysmometer or calipers

-

Experimental animals (rats or mice)

Procedure:

-

Animal Preparation: Acclimatize animals to the experimental conditions. Fast the animals overnight before the experiment with free access to water.

-

Drug Administration: Administer this compound or the vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using calipers immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated group compared to the control group at each time point.

Zymosan-Induced Peritonitis in Mice

This model is used to study leukocyte migration and the production of inflammatory mediators in the peritoneal cavity.

Materials:

-

This compound

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

-

Microscope and slides for differential cell counting

-

ELISA kits for cytokine and eicosanoid measurement

-

Experimental animals (mice)

Procedure:

-

Animal Preparation: Acclimatize mice to the experimental conditions.

-

Drug Administration: Administer this compound or vehicle control intraperitoneally or by another desired route prior to zymosan injection.

-

Induction of Peritonitis: Inject 1 mg of zymosan suspended in 0.5 mL of sterile PBS into the peritoneal cavity of each mouse.

-

Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4, 6, or 24 hours), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

-

Cell Analysis:

-

Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of neutrophils, macrophages, and other inflammatory cells.

-

-

Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. The supernatant can be stored at -80°C for later analysis of cytokines (e.g., TNF-α, IL-1β), prostaglandins, and leukotrienes using specific ELISA kits.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for evaluating the anti-inflammatory effects of this compound.

Arachidonic Acid Cascade and the Site of this compound Inhibition

Caption: The Arachidonic Acid Cascade and the dual inhibitory action of this compound on COX and 5-LOX.

General Experimental Workflow for In Vivo Anti-Inflammatory Screening

Caption: A generalized workflow for assessing the in vivo anti-inflammatory effects of this compound.

Conclusion

This compound serves as a critical research tool for elucidating the complex roles of prostaglandins and leukotrienes in inflammation. Its ability to simultaneously inhibit both the COX and LOX pathways provides a more comprehensive blockade of eicosanoid synthesis compared to traditional NSAIDs. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further understanding the multifaceted nature of inflammation and exploring the therapeutic potential of dual COX/LOX inhibitors. The provided visualizations of the underlying signaling pathways and experimental workflows are intended to facilitate a clearer understanding of the experimental rationale and the mechanism of action of this compound.

References

- 1. Biosynthesis of lipoxygenase and cyclo-oxygenase products from [14C]-arachidonic acid by human colonic mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An anti-inflammatory drug (BW755C) inhibits airway hyperresponsiveness induced by ozone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene synthesis by human gastrointestinal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arachidonic acid release in BW755C-pretreated rat peritoneal mast cells stimulated with A23187, concanavalin A and compound 48/80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of inflammatory signaling by lipopolysaccharide produces a prolonged increase of voluntary alcohol intake in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Effects of BW 755C on Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BW 755C (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline) is a potent anti-inflammatory agent distinguished by its dual inhibitory action on the primary enzymatic pathways of arachidonic acid metabolism: cyclooxygenase (COX) and lipoxygenase (LOX).[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX, this compound's broader mechanism provides a unique profile for mitigating inflammatory responses.[1][2] This technical guide synthesizes key in vivo findings, presenting quantitative data on its efficacy in various inflammatory models, detailing the experimental protocols used in seminal studies, and illustrating the core biochemical and experimental workflows.

Core Mechanism of Action: Dual Inhibition of Eicosanoid Synthesis

The inflammatory cascade is significantly driven by eicosanoids—lipid mediators derived from arachidonic acid (AA).[3] AA is liberated from membrane phospholipids by phospholipase A₂ (PLA₂) and is subsequently metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: Produces prostaglandins (e.g., PGE₂) and thromboxanes (e.g., TXB₂), which mediate vasodilation, pain, fever, and platelet aggregation.[3]

-

Lipoxygenase (LOX) Pathway: Produces leukotrienes (e.g., LTB₄), which are potent chemoattractants for leukocytes, promoting their migration to sites of inflammation.[2][4]

This compound's anti-inflammatory properties stem from its ability to inhibit both COX and LOX pathways concurrently.[1] This dual action is critical, as the inhibition of only the COX pathway by NSAIDs can lead to a shunting of AA towards the LOX pathway, potentially increasing the production of pro-inflammatory leukotrienes. By blocking both routes, this compound offers a more comprehensive suppression of inflammatory mediators.

Quantitative In Vivo Efficacy of this compound

This compound has demonstrated significant anti-inflammatory effects across various animal models. Its ability to reduce eicosanoid synthesis, limit leukocyte infiltration, and protect against tissue damage is dose-dependent.

Data on Eicosanoid and Leukocyte Reduction

The primary mechanism of this compound translates to a measurable reduction in pro-inflammatory mediators and subsequent cellular infiltration at the site of inflammation.

Table 1: Effect of this compound on Inflammatory Mediators and Leukocyte Accumulation

| Model | Species | Drug Administration | Effect on Eicosanoids | Effect on Leukocytes | Reference |

|---|---|---|---|---|---|

| Carrageenan-Sponge | Rat | Dose-dependent | Reduced LTB₄, TXB₂, and PGE₂ in exudate. | Decreased polymorphonuclear leukocyte (PMN) migration into exudate. | [2] |

| Foreign Body Rejection | Rat | Not specified | Dual inhibition of prostaglandin and leukotriene synthesis. | Reduction in total leukocyte numbers in inflammatory exudates. | [5] |

| Zymosan-Induced Pleurisy | Rat | Not specified | Inhibits cyclooxygenase and lipoxygenase pathways. | Reduction of pleural exudate and leukocyte count at 1h and 6h. |[6] |

Data on Tissue Protection and Functional Outcomes

The biochemical effects of this compound result in significant protection against tissue damage in models of ischemia-reperfusion and arterial injury.

Table 2: Protective Effects of this compound in Tissue Injury Models

| Model | Species | Drug Administration | Key Quantitative Finding(s) | Reference |

|---|---|---|---|---|

| Myocardial Ischemia-Reperfusion | Pig | 10 mg/kg IV (pre-ischemia) + 5 mg/kg (post-reperfusion) | Reduced infarct size from 72% (control) to 50.9%. Attenuated leukocyte infiltration. | [7] |

| Myocardial Ischemia-Reperfusion | Dog | 3 mg/kg or 10 mg/kg IV (pre-occlusion) | Both doses significantly reduced the extent of irreversible myocardial ischemic injury. | [8] |

| Carotid Angioplasty Injury | Pig | 10 mg/kg IV | Reduced mural platelet deposition by >50%. Decreased neutrophil deposition from 240.6 to 114.4 (x10³/cm²). | [9] |

| Foreign Body Rejection | Rat | Not specified | Prolonged sponge implant rejection time from a mean of 12 days (control) to 22 days. | [5] |

| Traumatic Spinal Cord Injury | Rat | Not specified | Reduced thromboxane B₂ levels and improved neurological recovery. |[10] |

Key Experimental Protocols

The following sections detail the methodologies employed in cornerstone studies to evaluate the in vivo effects of this compound.

Carrageenan-Induced Inflammation (Sponge Model)

This model is used to create a localized, acute inflammatory response and allows for the collection of inflammatory exudate for analysis.[2]

-

Objective: To quantify the effect of this compound on eicosanoid production and leukocyte migration in an acute inflammatory site.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Polyester sponges are sterilized and impregnated with a 0.5% solution of carrageenan.[2]

-

Under anesthesia, the sponges are subcutaneously implanted in the dorsal region of the rats.

-

Animals are treated with this compound or a vehicle control at specified doses and time points (e.g., orally or intraperitoneally).

-

After a set period (e.g., 24 hours), the animals are euthanized, and the sponges, along with the inflammatory exudate, are carefully removed.

-

The exudate is separated from the sponge by centrifugation.

-

-

Outcome Measures:

-

Leukocyte Count: Total and differential leukocyte counts (specifically PMNs) in the exudate are determined using a hemocytometer.

-

Eicosanoid Analysis: Concentrations of LTB₄, PGE₂, and TXB₂ in the exudate are quantified using radioimmunoassay (RIA) or ELISA.

-

Myocardial Ischemia-Reperfusion Injury Model

This model assesses the role of inflammatory mediators in the tissue damage that occurs when blood flow is restored to ischemic tissue.

-

Objective: To determine if this compound can reduce infarct size and leukocyte infiltration following a period of myocardial ischemia.[7][8]

-

Procedure:

-

Animals are anesthetized, and a thoracotomy is performed to expose the heart.

-

A major coronary artery (e.g., left anterior descending or left circumflex) is identified and occluded for a defined period (e.g., 45-90 minutes) to induce ischemia.[7][8]

-

This compound (e.g., 10 mg/kg) or saline is administered intravenously, typically prior to the onset of ischemia.[7][8] A second dose may be given after reperfusion begins.[7]

-

The occlusion is removed, allowing for reperfusion of the myocardium for an extended period (e.g., 24 hours).

-

At the end of the experiment, the animal is euthanized.

-

-

Outcome Measures:

-

Infarct Size: The heart is excised, and the area at risk is delineated (e.g., with a fluorescent dye). The infarcted tissue is then identified using a stain like triphenyltetrazolium chloride (TTC). Infarct size is expressed as a percentage of the area at risk.[7][8]

-

Leukocyte Infiltration: Myocardial tissue samples are fixed, sectioned, and stained (e.g., with H&E) to histologically quantify the number of infiltrating leukocytes in the risk region.[7]

-

Integrated Biological Effects of this compound

The in vivo activity of this compound is a direct consequence of its biochemical mechanism. By inhibiting both COX and LOX, it simultaneously reduces the production of vasodilatory and pyretic prostaglandins and, crucially, limits the synthesis of LTB₄, a powerful chemotactic agent for neutrophils.[2] This dual action leads to a synergistic anti-inflammatory effect: reduced signaling for inflammation and a diminished capacity for inflammatory cells to migrate to the target tissue. This culminates in attenuated edema, reduced cellular infiltrate, and ultimately, preservation of tissue integrity and function.[5][7][8]

Conclusion and Future Directions

The in vivo evidence robustly supports the potent anti-inflammatory activity of this compound, driven by its unique dual inhibition of the COX and LOX pathways. It effectively reduces the synthesis of key lipid mediators, leading to decreased leukocyte accumulation and significant tissue protection in diverse models of acute inflammation and injury.[2][5][7] The data highlight that targeting the leukotriene pathway, in addition to the prostaglandin pathway, is a critical strategy for controlling inflammatory cell influx.[2][5] While this compound itself has served primarily as a pharmacological tool, its mechanism of action continues to inform the development of new, more selective dual-pathway inhibitors for therapeutic use in inflammatory diseases.

References

- 1. Inhibition of arachidonic acid cyclo-oxygenase and lipoxygenase activities of leukocytes by indomethacin and compound BW755C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of BW755C and other anti-inflammatory drugs on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. Inhibition of tissue damage by the arachidonate lipoxygenase inhibitor BW755C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological studies on zymosan inflammation in rats and mice. 2: Zymosan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiinflammatory agent BW 755 C in ischemic reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of BW755C in an occlusion-reperfusion model of ischemic myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BW755C, a dual lipoxygenase/cyclooxygenase inhibitor, reduces mural platelet and neutrophil deposition and vasoconstriction after angioplasty injury in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of BW755C, a mixed cyclo-oxygenase-lipoxygenase inhibitor, following traumatic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of BW 755C: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW 755C, chemically known as 3-amino-1-[3-(trifluoromethyl)phenyl]-2-pyrazoline, is a non-steroidal anti-inflammatory agent that has garnered significant interest for its dual inhibitory action on the arachidonic acid cascade. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase (COX) pathway, this compound also potently inhibits the lipoxygenase (LOX) pathway.[1][2] This dual inhibition profile suggests a broader spectrum of anti-inflammatory activity, as it can suppress the production of both prostaglandins and leukotrienes, key mediators of inflammation. This technical guide provides an in-depth overview of the preliminary efficacy studies of this compound, focusing on its mechanism of action, experimental protocols, and key quantitative findings.

Core Mechanism of Action: Dual Inhibition of COX and LOX

The anti-inflammatory effects of this compound stem from its ability to interfere with the metabolism of arachidonic acid. When cells are stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. This free arachidonic acid is then available as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway, which leads to the synthesis of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and other hydroxyeicosatetraenoic acids (HETEs).[2]

Prostaglandins are involved in vasodilation, pain, and fever, while leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.[3][4] By inhibiting both COX and LOX, this compound can theoretically offer a more comprehensive anti-inflammatory effect compared to selective COX inhibitors.[2]

Signaling Pathway of Arachidonic Acid Metabolism and this compound Inhibition

The following diagram illustrates the points of intervention of this compound in the arachidonic acid cascade.

Caption: Inhibition of COX and LOX pathways by this compound.

Quantitative Data from Efficacy Studies

The following tables summarize the key quantitative findings from various preliminary studies on this compound.

Table 1: Effects of this compound on Inflammatory Mediators and Cellular Responses

| Experimental Model | Species | Key Measurement | Control Group | This compound Treated Group | Percentage Change | Reference |

| Carrageenan-impregnated sponges | Rat | Leukotriene B4 (LTB4) in exudate | High levels | Significantly reduced | Dose-dependent reduction | [4] |

| Carrageenan-impregnated sponges | Rat | Thromboxane B2 (TXB2) in exudate | High levels | Significantly reduced | Dose-dependent reduction | [4] |

| Carrageenan-impregnated sponges | Rat | Prostaglandin E2 (PGE2) in exudate | High levels | Significantly reduced | Dose-dependent reduction | [4] |

| Carrageenan-impregnated sponges | Rat | Polymorphonuclear leukocyte (PMN) migration | High influx | Significantly decreased | Dose-dependent reduction | [4] |

| Arterial angioplasty injury | Pig | Mural platelet deposition (x 10⁶/cm²) | 55.4 ± 12.2 | 25.4 ± 5.3 | ~54% reduction | [1] |

| Arterial angioplasty injury | Pig | Neutrophil deposition (x 10³/cm²) | 240.6 ± 30.4 | 114.4 ± 20.4 | ~52% reduction | [1] |

| Arterial angioplasty injury | Pig | Vasoconstrictive response (%) | 45.4 ± 2.6 | 29.7 ± 4.3 | ~35% attenuation | [1] |

Table 2: Efficacy of this compound in Models of Tissue Injury

| Experimental Model | Species | Key Outcome | Control Group | This compound Treated Group | Result | Reference |

| Subcutaneously implanted polyester sponges | Rat | Mean time to rejection (days) | 12 | 22 | Prolonged rejection time | [3] |

| Traumatic spinal cord injury | Rat | Neurological recovery | Saline treated | Improved neurological recovery | Protective effect observed | [5] |

| Ischemic reperfused hearts | Pig | Infarct size (%) | 72 ± 13 | 50.9 ± 12 (pre-ischemia treatment) | Reduced infarct size | [6] |